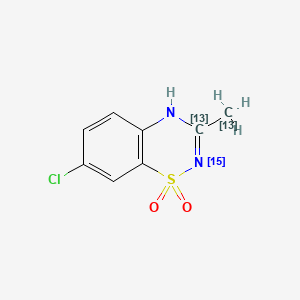

Diazoxide-15N,13C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diazoxide-15N,13C2 is a stable isotope analogue of Diazoxide . Diazoxide is a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels . It is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity . Diazoxide is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release .

Synthesis Analysis

The synthesis of Diazoxide-15N,13C2 involves the use of 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution . This approach allows us to significantly expand and supplement the scope of NMR techniques for heterocyclic compounds . Moreover, methods for the incorporation of 15N atoms into the cores of various N-heterocycles have been collected in this work .

Molecular Structure Analysis

The molecular structure of Diazoxide-15N,13C2 is similar to that of Diazoxide, with the addition of the 15N and 13C2 isotopes . The molecular formula is C8H7ClN2O2S . The IUPAC name is 7-chloro-3-(1-13C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide .

Chemical Reactions Analysis

The chemical reactions involving Diazoxide-15N,13C2 are likely to be similar to those of Diazoxide. The 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution can be used as a tool to study the structural aspects and pathways of chemical transformations .

Physical And Chemical Properties Analysis

The physical and chemical properties of Diazoxide-15N,13C2 are likely to be similar to those of Diazoxide. The molecular weight is 233.65 . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and no rotatable bonds .

Aplicaciones Científicas De Investigación

Preparation of Uniformly Labelled 13C- and 15N-Plants

Specific Scientific Field

Plant Physiology, Plant Stress and Defense, Metabolism Related Sciences

Summary of the Application

The method involves the preparation of 13C and 15N-labelled plants using closed growth chambers and hydroponic nutrient supply . This technique is used in life science research, including plant physiology, plant stress and defense, and metabolism-related sciences .

Methods of Application

The method involves growing plants in a 13CO2(g) atmosphere for 13C-labelling and using 15N-containing salts in the watering/nutrient solution for 15N-labelling . The method was exemplified with durum wheat .

Results or Outcomes

In total, 330 g of globally 13C- and 295 g of 15N-labelled Triticum durum wheat was produced during 87 cultivation days . The degree of enrichment was determined by LC-HRMS and ranged between 96 and 98 atom % for 13C and 95–99 atom % for 15N, respectively .

Integrated Metagenomics and 15N Isotope Tracing

Specific Scientific Field

Soil Science, Plant Nutrition

Summary of the Application

This study investigates the effects of nitrogen (N) fertilizer and planting density on the soil microbial community composition and abundance and on root N uptake mechanisms .

Methods of Application

The study conducted high-nitrogen low-density (HNLD), medium-nitrogen medium-density (MNMD), and low-nitrogen high-density (LNHD) experiments via the bucket planting method . Plant physiology, dry matter mass and N uptake, root enzyme activities, and rhizosphere soil microbial communities were examined via metagenomic sequencing and isotope tracing .

Results or Outcomes

The HNLD treatment exhibited the highest N absorption and utilization capacity . Compared to those in the other treatments, the δ15N values and abundance increased by 52.96–63.45% during the maturation stage and by 34.48–48.36% during the heading stage .

Variations in the Natural 13C and 15N Abundance of Plants and Soils

Summary of the Application

This study investigates the variations in the natural 13C and 15N abundance of plants and soils under long-term N addition and precipitation reduction . It provides insights into the dynamics of C and N in the ecosystem .

Methods of Application

The study involves the analysis of the natural 13C and 15N abundance in plants and soils under different conditions of nitrogen addition and precipitation .

Results or Outcomes

The results of this study are not explicitly mentioned in the search results. However, such studies typically provide valuable insights into the dynamics of carbon and nitrogen in ecosystems, which can inform strategies for sustainable land management .

Metabolic Engineering

Specific Scientific Field

Biotechnology, Metabolic Engineering

Summary of the Application

13C and 15N isotopes are used in metabolic engineering to evaluate biosynthetic pathways . This helps in the design and optimization of metabolic pathways for the production of desired compounds .

Methods of Application

The method involves the use of 13C and 15N isotopes as tracers in metabolic pathways . The isotopic enrichment of metabolites is then analyzed to determine the fluxes through different pathways .

Results or Outcomes

The outcomes of such studies can lead to the development of efficient production processes for biofuels, pharmaceuticals, and other valuable compounds .

Tracing Carbon and Nitrogen Flow in Soil

Specific Scientific Field

Soil Science, Ecology

Summary of the Application

This study investigates the variations in the natural 13C and 15N abundance of plants and soils under different environmental conditions . It provides insights into the dynamics of carbon and nitrogen flow in the ecosystem .

Methods of Application

The study involves the analysis of the natural 13C and 15N abundance in plants and soils under different environmental conditions .

Results or Outcomes

Evaluation of Biosynthetic Pathways

Summary of the Application

13C and 15N isotopes are used in the evaluation of biosynthetic pathways . This helps in understanding the biosynthesis of various compounds .

Methods of Application

The method involves the use of 13C and 15N isotopes as tracers in biosynthetic pathways . The isotopic enrichment of metabolites is then analyzed to determine the fluxes through different pathways .

Results or Outcomes

The outcomes of such studies can lead to a better understanding of the biosynthesis of various compounds, which can inform strategies for metabolic engineering .

Safety And Hazards

Propiedades

IUPAC Name |

7-chloro-3-(113C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1+1,5+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLBFKVLRPITMI-SIFYJYOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[15N]S(=O)(=O)C2=C(N1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diazoxide-15N,13C2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)

![[(6R,8R,9S,13S,14S,17S)-3,6-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B588974.png)

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)